N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of 4-iodoanilino sulfonyl chloride: The 4-iodoaniline is then reacted with chlorosulfonic acid to form the sulfonyl chloride derivative.
Coupling with 4-methylbenzoic acid: The sulfonyl chloride derivative is then coupled with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azido derivative, while reduction of the sulfonyl group with sodium borohydride would yield a sulfinyl derivative.
Scientific Research Applications
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the iodine atom and sulfonyl group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can result in stronger interactions with molecular targets, potentially leading to enhanced efficacy in certain applications.
Properties
Molecular Formula |
C20H17IN2O3S |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-14-2-4-15(5-3-14)20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-8-6-16(21)7-9-18/h2-13,23H,1H3,(H,22,24) |
InChI Key |
RDSQIYBFRZUDSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.